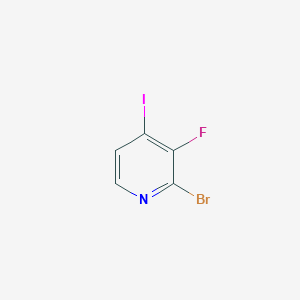

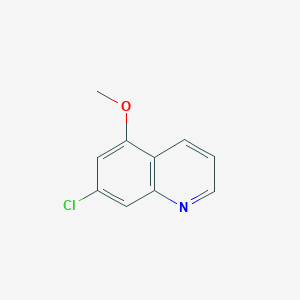

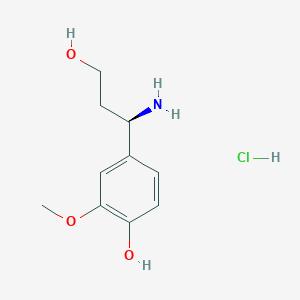

7-Chloro-5-methoxyquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-5-methoxyquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methoxy group at the 5th position on the quinoline ring system can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple aromatic compounds or their functionalized precursors. For instance, the synthesis of 7-methoxyquinazoline derivatives can be achieved through a series of steps including substitution, nitration, reduction, cyclization, and chlorination, as demonstrated in the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline . Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is synthesized from 4-methoxyaniline through cyclization, nitrification, and chlorination steps . These methods highlight the versatility of synthetic approaches in modifying the quinoline scaffold to introduce various substituents and achieve desired properties.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which consists of a benzene ring fused to a pyridine ring. The position and nature of substituents on the quinoline ring can significantly affect the molecule's conformation and electronic distribution. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline reveals how substituents influence the overall three-dimensional arrangement of the molecule . Additionally, the structures of arylaldehyde 7-chloroquinoline-4-hydrazones show variations in molecular packing and intermolecular interactions, which are influenced by the different substituents on the quinoline ring .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of different functional groups. For example, 7-chloro-4-methoxyquinoline can react with thiophosgene and barium carbonate to undergo ring scission, leading to the formation of heterocyclic systems . The reactivity of the quinoline ring can also be exploited in cyclization reactions to synthesize complex heterocyclic compounds, as seen in the formation of pyrroloquinolines from dimethoxyquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents on the quinoline ring. These properties include solubility, melting point, boiling point, and stability, which are important for the compound's applications and handling. The introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity, basicity, and reactivity towards other chemical species. For instance, the presence of a chloro group can enhance the electrophilic character of the compound, while a methoxy group can increase its nucleophilic character. The synthesis and properties of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers demonstrate how substituents affect the complexation with metal ions, indicating potential applications in selective metal ion sensing .

Wissenschaftliche Forschungsanwendungen

1. Chemosensory Applications

- 7-Chloro-5-methoxyquinoline derivatives have been explored for their potential as chemosensors. For instance, a study by Prodi et al. (2001) demonstrated the use of a related compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, as a selective sensor for cadmium ions, which could be valuable in monitoring Cd^2+ concentrations in waste effluents and food products.

2. Antimicrobial Properties

- Various derivatives of this compound exhibit significant antimicrobial activities. A study by Abdi et al. (2021) synthesized novel 7-chloroquinoline derivatives and assessed their effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. These compounds showed promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

3. Anticancer Research

- In cancer research, this compound derivatives are being investigated for their therapeutic potential. For example, Lee et al. (2011) studied compounds derived from 5-amino-6-methoxyquinoline for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. These compounds displayed significant antiproliferative activity against various cancer cell lines.

4. Synthesis and Structural Analysis

- Synthesis techniques and structural analysis of this compound and its derivatives have been a focus of research. Jiang Jia-mei (2010) reported the synthesis of 4-Chloro-8-methoxyquinoline, highlighting the methodology and optimization of reaction conditions.

5. Metal Ion Interaction Studies

- Studies by Xue et al. (2001) have synthesized new diazadibenzo-18-crown-6 ligands with side arms of 5-chloro-8-methoxyquinoline for potential use as metal ion chemosensors and selective metal ion extraction agents.

Wirkmechanismus

Target of Action

7-Chloro-5-methoxyquinoline is a quinoline derivative . Quinolines have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . .

Mode of Action

It’s worth noting that quinoline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .

Biochemical Pathways

Quinoline derivatives have been known to interfere with various biochemical pathways, including those involved in the life cycle of malaria parasites .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antimalarial, antibacterial, and anticancer effects .

Eigenschaften

IUPAC Name |

7-chloro-5-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRBMFOVGRWCTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

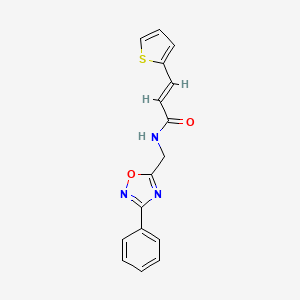

![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)

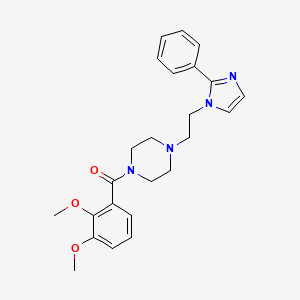

![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)

![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)